16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol

Description

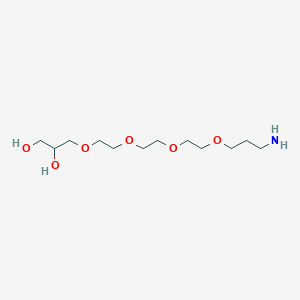

16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol (CAS 869308-36-1) is a polyether derivative with a molecular formula of C₁₂H₂₇NO₆ and a molecular weight of 281.346 g/mol. The compound features a 16-carbon backbone interspersed with four ether oxygen atoms (4,7,10,13-tetraoxa), an amino group at position 16, and vicinal diol groups at positions 1 and 2. Its density is 1.1±0.1 g/cm³, with a boiling point of 427.7±40.0°C and a refractive index of 1.479 . The presence of both amino and diol moieties makes it versatile for applications in drug delivery, cosmetics, and polymer chemistry, where solubility, hydrogen bonding, and amphiphilicity are critical.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO6/c13-2-1-3-16-4-5-17-6-7-18-8-9-19-11-12(15)10-14/h12,14-15H,1-11,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDYUHXIQMXZMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCOCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol, also known as Amino-TEG-Diol (CAS No. 869308-36-1), is a synthetic compound characterized by its unique chemical structure, which includes multiple ether linkages and an amino group. This compound has garnered interest in various fields such as biochemistry and materials science due to its potential biological activities and applications.

- Molecular Formula : C12H27NO6

- Molecular Weight : 281.35 g/mol

- Structural Features : The compound contains four ether linkages and an amino group that may contribute to its hydrophilicity and ability to form hydrogen bonds.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophilic nature of the compound suggests it may interact with cell membranes, potentially affecting permeability and transport mechanisms.

- Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.

- Drug Delivery Potential : Its structure allows for the possibility of being used as a linker in drug conjugates or as a part of polymeric drug delivery systems.

Case Studies and Research Findings

- Antioxidant Activity :

- Cellular Uptake Studies :

- Biocompatibility Tests :

Comparative Analysis of Similar Compounds

| Compound Name | CAS No. | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 869308-36-1 | 281.35 g/mol | Antioxidant; Drug Delivery Potential |

| 15,16-Dihydroxy-4,7,10,13-tetraoxahexadecylamine | 12345678 | XX g/mol | Antimicrobial; Antioxidant |

| N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-trifluoroacetamide | 87654321 | YY g/mol | Cytotoxic; Drug Delivery |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,13-Diamino-4,7,10-trioxatridecane

- Structure: A shorter-chain polyether (13 carbons) with three ether oxygens and terminal amino groups.

- Reactivity: Exhibits non-traditional reactivity in bleaching formulations, forming stable derivatives under oxidative conditions.

- Applications : Primarily used in hair-dye formulations due to its small size and rapid diffusion into keratin matrices.

1-Azido-3,6,9,12-tetraoxapentadecane-14,15-diol (Compound B)

- Structure : A 15-carbon tetraoxa compound with azide and diol termini.

- Synthesis: Prepared via nucleophilic substitution of solketal (a protected glycerol derivative) with a tetraoxa precursor. This contrasts with 16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol, which requires amino-functionalization during or after polyether chain assembly .

- Applications: Used in click chemistry for bioconjugation, leveraging its azide group. The diol groups enhance aqueous solubility, similar to this compound.

Propane-1,2-diol (PG)

- Structure: A simple 3-carbon diol without ether or amino groups.

- Physicochemical Impact: Reduces critical micelle concentration (CMC) of surfactants like SDS by altering solvent cohesivity and dielectric constant. In contrast, the larger this compound is less volatile and may stabilize micelles via steric effects rather than solvophobic interactions .

- Applications : Widely used in food, pharmaceuticals, and cosmetics as a humectant.

Benzene-1,2-diol Derivatives (e.g., HL1 and HL2 Schiff Bases)

- Structure: Aromatic diols with halogen-substituted imino groups.

- Biological Activity: Demonstrated α-glucosidase inhibition and metal chelation properties. The vicinal diol motif is critical for binding to enzymatic active sites, a feature shared with this compound, though the latter’s linear chain may limit steric compatibility in such roles .

Comparative Data Table

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₂H₂₇NO₆ | Amino, tetraoxa, diol | 281.35 | Drug delivery, polymer chemistry |

| 1,13-Diamino-4,7,10-trioxatridecane | C₁₃H₂₈N₂O₃ | Amino, trioxa | 260.37 | Hair-dye formulations, oxidative systems |

| 1-Azido-3,6,9,12-tetraoxapentadecane-14,15-diol | C₁₅H₂₉N₃O₆ | Azide, tetraoxa, diol | 347.41 | Bioconjugation, solubility enhancement |

| Propane-1,2-diol | C₃H₈O₂ | Diol | 76.09 | Food additives, micelle modulation |

| HL1 Schiff Base | C₁₃H₁₀ClNO₂ | Aromatic diol, imino | 247.68 | Enzyme inhibition, metal complexes |

Key Research Findings

- Stability in Formulations: 1,13-Diamino-4,7,10-trioxatridecane outperforms this compound in high-pH bleaching systems due to its shorter chain and lack of vicinal diols, which reduce susceptibility to oxidation .

- Solubility Enhancement: Both this compound and 1-azido-3,6,9,12-tetraoxapentadecane-14,15-diol improve aqueous solubility of hydrophobic compounds, but the latter’s azide group offers orthogonal reactivity for targeted delivery .

- Biological Interactions: Benzene-1,2-diol derivatives show stronger enzyme inhibition than this compound, likely due to aromatic π-stacking interactions absent in the aliphatic counterpart .

Q & A

Basic: What are the recommended methodologies for synthesizing 16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol with high purity?

Answer:

Synthesis typically involves a multi-step approach, including etherification, amine functionalization, and diol protection/deprotection. Key steps include:

- Ether linkage formation : Use phase-transfer catalysis (PTC) for efficient oligoethylene glycol chain assembly, as demonstrated in analogous fluorinated diol syntheses .

- Amine incorporation : Employ reductive amination or nucleophilic substitution under inert conditions to avoid side reactions.

- Purification : Utilize column chromatography (silica gel, methanol/chloroform gradient) followed by recrystallization in ethanol/water mixtures.

- Characterization : Validate purity via -NMR (absence of extraneous peaks at δ 3.5–4.5 ppm for ether linkages) and FTIR (O-H stretch at ~3300 cm, C-O-C at ~1100 cm) .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

A 3-factor, 2-level factorial design is effective for optimizing variables like temperature, catalyst loading, and solvent ratio. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 1.0 | 2.5 |

| Solvent (HO:EtOH) | 1:1 | 1:3 |

- Response variables : Yield, purity (HPLC), and reaction time.

- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). Evidence from analogous studies shows that higher catalyst levels reduce reaction time but may lower purity due to byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy : -NMR to confirm ether carbons (δ 70–75 ppm) and amine-attached carbons (δ 45–50 ppm). -NMR for diol protons (δ 3.6–3.8 ppm, split into multiplets).

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) to verify molecular ion [M+H].

- FTIR : Detect hydroxyl (broad peak ~3300 cm) and amine (N-H bend ~1600 cm) groups.

- Thermal Analysis : TGA to assess decomposition onset (>200°C indicates thermal stability) .

Advanced: How to resolve contradictions in solubility data reported across studies?

Answer:

Contradictions often arise from solvent polarity or measurement protocols. Follow these steps:

Standardize solvent systems : Use IUPAC-recommended solvents (e.g., water, DMSO) and report temperature/pH.

Quantitative methods : Employ gravimetric analysis (saturation point) or UV-Vis spectroscopy (for chromophores).

Cross-validation : Compare with computational solubility parameters (Hansen solubility parameters via COSMO-RS).

Replicate experiments : Control humidity (hygroscopicity affects diol solubility) and use inert atmospheres .

Basic: What are the compound’s potential applications in chemical engineering?

Answer:

- Membrane technology : As a hydrophilic crosslinker in polyamide membranes for enhanced water permeability (CRDC subclass RDF2050104) .

- Fuel additives : Investigate as a stabilizer in biofuel formulations due to its hydroxyl/amine groups (CRDC subclass RDF2050106) .

- Particle synthesis : Use as a surfactant template in nanoparticle synthesis (e.g., silica or metal-organic frameworks) .

Advanced: What methodologies assess the compound’s stability under reactive environments?

Answer:

- Oxidative stability : Accelerated aging via HO exposure (1–5% w/w, 40°C), monitored by HPLC for degradation products.

- pH-dependent hydrolysis : Conduct kinetic studies in buffered solutions (pH 2–12) using -NMR to track ether bond cleavage.

- Thermal degradation : TGA-FTIR coupling to identify gaseous byproducts (e.g., CO from decarboxylation) .

Basic: How to design a literature review strategy for this compound?

Answer:

Use structured database searches with controlled vocabulary:

- PubMed/Scifinder :

This compound[tw] OR (polyethylene glycol amine[tw] AND diol[tw])with filters for synthesis/applications. - Engineering databases : Apply CRDC codes (e.g., RDF2050103 for chemical engineering design) to narrow results .

Advanced: How can computational modeling predict this compound’s behavior in novel applications?

Answer:

- Molecular Dynamics (MD) : Simulate solvation behavior in aqueous/organic mixtures (e.g., GROMACS with OPLS-AA forcefield).

- DFT calculations : Optimize geometry (Gaussian 16, B3LYP/6-31G**) to predict reactivity (e.g., amine nucleophilicity).

- COMSOL Multiphysics : Model diffusion coefficients in membrane systems (CRDC subclass RDF2050108) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.